

Spectroscopic Validation of 5-Nitroso-2,4,6-triaminopyrimidine: A Comparative Guide

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Compound of Interest

Compound Name: 5-Nitroso-2,4,6-triaminopyrimidine

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This guide provides a comparative analysis of the spectroscopic data for **5-Nitroso-2,4,6-triaminopyrimidine** against its parent compound, 2,4,6-triaminopyrimidine, and a related structure, 5-aminopyrimidine. Due to the limited availability of direct experimental spectra for **5-Nitroso-2,4,6-triaminopyrimidine** in the public domain, this guide focuses on predicting its spectral characteristics based on established spectroscopic principles and data from analogous compounds.

Executive Summary

The structural validation of **5-Nitroso-2,4,6-triaminopyrimidine** relies on identifying the characteristic spectral signatures of the pyrimidine core and the newly introduced 5-nitroso group. This guide outlines the expected shifts and signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses that would confirm the successful nitrosation of 2,4,6-triaminopyrimidine. The provided data for the parent and related compounds serve as a benchmark for these comparisons.

Experimental Protocols

Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine:

A common synthetic route involves the nitrosation of 2,4,6-triaminopyrimidine. A typical procedure is as follows:

- Dissolve 2,4,6-triaminopyrimidine in an aqueous acidic solution (e.g., acetic acid).

- Cool the solution in an ice bath.
- Add a solution of sodium nitrite (NaNO_2) dropwise while maintaining the low temperature.
- The formation of a precipitate indicates the product.
- Filter, wash with cold water and a suitable organic solvent (e.g., ethanol), and dry the product under vacuum.

Spectroscopic Analysis:

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO- d_6 .
- FTIR Spectroscopy: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with samples prepared as KBr pellets.
- Mass Spectrometry: Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and fragmentation pattern.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | H-5 | Amino Protons (- NH_2) | Aromatic Protons |
|------------------------------------|----------------|---|------------------|
| 5-Nitroso-2,4,6-triaminopyrimidine | Signal absent | Expected broad signals, potentially shifted downfield | - |
| 2,4,6-Triaminopyrimidine[1] | ~4.7 (singlet) | ~5.5 - 6.5 (broad singlets) | - |
| 5-Aminopyrimidine[2] | - | ~3.5 (broad singlet) | ~8.0-8.5 |

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | C-2, C-4, C-6 | C-5 |
|------------------------------------|---------------------|--|
| 5-Nitroso-2,4,6-triaminopyrimidine | Expected ~160-165 | Expected to be significantly deshielded (>150 ppm) |
| 2,4,6-Triaminopyrimidine[3] | ~163.5, 163.5, 75.8 | ~75.8 |

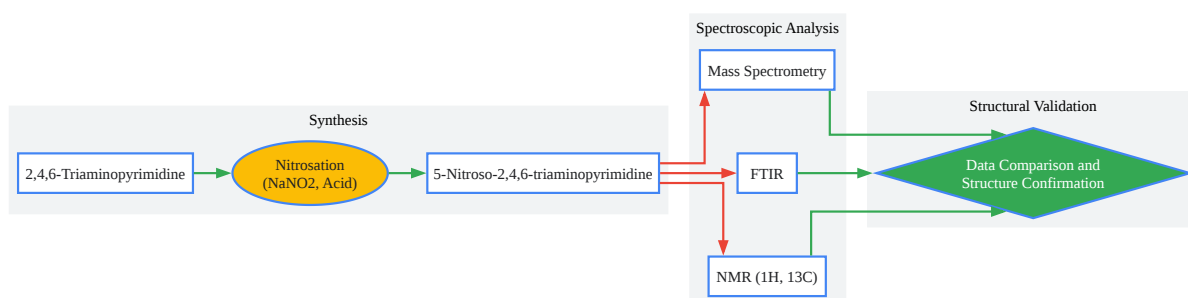
Table 3: Key FTIR Absorption Bands (in cm^{-1})

| Functional Group | 5-Nitroso-2,4,6-triaminopyrimidine (Expected) | 2,4,6-Triaminopyrimidine[4][5] |
|-------------------------------|---|---------------------------------------|
| N-H Stretch (Amino) | 3200-3500 (multiple bands) | 3448, 3315 (asymmetric and symmetric) |
| N=O Stretch (Nitroso) | ~1500-1550 | - |
| C=N Stretch (Pyrimidine Ring) | ~1600-1650 | ~1640 |
| C-N Stretch | ~1200-1350 | ~1250 |

Table 4: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion $[M]^+$ | Key Fragmentation Peaks |
|------------------------------------|-----------------------|--|
| 5-Nitroso-2,4,6-triaminopyrimidine | 154.06 | Expected loss of NO (m/z 30) and other amine-related fragments. |
| 2,4,6-Triaminopyrimidine[6] | 125.07 | Fragments corresponding to the pyrimidine ring and loss of amino groups. |

Mandatory Visualization



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Caption: Experimental workflow for the synthesis and spectroscopic validation of **5-Nitroso-2,4,6-triaminopyrimidine**.

Discussion and Comparison

NMR Spectroscopy:

The most significant change expected in the ¹H NMR spectrum of **5-Nitroso-2,4,6-triaminopyrimidine** compared to its parent compound is the disappearance of the signal corresponding to the H-5 proton. This is a direct consequence of the substitution of the hydrogen atom with a nitroso group. The amino proton signals are likely to be broad and may experience a downfield shift due to the electron-withdrawing nature of the nitroso group.

In the ¹³C NMR spectrum, the C-5 carbon is expected to be significantly deshielded (shifted to a higher ppm value) due to the direct attachment of the electronegative nitroso group. The signals for C-2, C-4, and C-6 should also be affected, though to a lesser extent.

FTIR Spectroscopy:

The key diagnostic feature in the IR spectrum for the successful synthesis of **5-Nitroso-2,4,6-triaminopyrimidine** would be the appearance of a characteristic absorption band for the N=O stretching vibration, which typically occurs in the region of 1500-1550 cm^{-1} . The N-H stretching vibrations of the amino groups will still be present, likely as multiple broad bands in the 3200-3500 cm^{-1} region.

Mass Spectrometry:

The mass spectrum of **5-Nitroso-2,4,6-triaminopyrimidine** should show a molecular ion peak at m/z 154, corresponding to its molecular weight. A characteristic fragmentation pattern for nitroso compounds is the loss of the nitroso group (NO), which would result in a fragment ion at m/z 124. This, along with other fragmentation patterns consistent with the pyrimidine structure, would provide strong evidence for the compound's identity.

Conclusion

While direct experimental spectra for **5-Nitroso-2,4,6-triaminopyrimidine** are not readily available in public databases, a comprehensive spectroscopic analysis based on the principles outlined in this guide would provide robust validation of its chemical structure. The comparison with the well-characterized parent compound, 2,4,6-triaminopyrimidine, is crucial for identifying the specific spectral changes introduced by the 5-nitroso group. Researchers and drug development professionals can use this guide to design and interpret their analytical experiments for the confirmation of this and similar molecular structures.

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